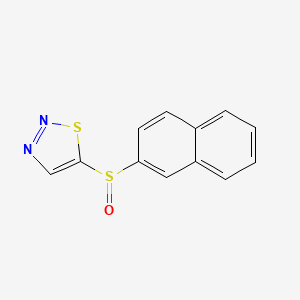
(E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C18H25ClN2O2 and its molecular weight is 336.86. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Design and Synthesis : A similar compound, 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, was synthesized and evaluated for antidepressant and antianxiety activities. This study highlights the process of synthesizing piperazine derivatives and their potential application in pharmacology (Kumar et al., 2017).
Characterization and Salts Formation : Research on 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, designed as potential dual antihypertensive agents, provides insights into the characterization of piperazine derivatives and their transformation into hydrochloride salts (Marvanová et al., 2016).
Bioactivity and Pharmacological Evaluation
HIV-1 Reverse Transcriptase Inhibition : Bis(heteroaryl)piperazines, including piperazine hydrochloride derivatives, were evaluated for their potential in inhibiting HIV-1 reverse transcriptase, showcasing the therapeutic applications of these compounds in antiviral treatments (Romero et al., 1994).
Antibacterial and Antifungal Activities : Amide derivatives of quinolone with piperazine groups, similar in structure to the target compound, demonstrated notable antibacterial and antifungal properties, underscoring the utility of these compounds in antimicrobial therapies (Patel et al., 2007).
Antidepressant Metabolism Studies : The study of the metabolic pathways of Lu AA21004, a piperazine-based antidepressant, reveals the importance of understanding how similar compounds are metabolized in the body, which is crucial for their effective application in treatments (Hvenegaard et al., 2012).
Anti-Bone Cancer Activity : A heterocyclic compound with a piperazine group demonstrated significant anti-bone cancer activity and was further studied through molecular docking investigations. This indicates the potential of such compounds in cancer therapy (Lv et al., 2019).
Anticonvulsant and Antimicrobial Activities : Piperazine derivatives were synthesized and evaluated for their anticonvulsant and antimicrobial activities, showing the versatility of piperazine compounds in various therapeutic areas (Aytemir et al., 2004).
Eigenschaften
IUPAC Name |
(E)-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.ClH/c21-17(16-7-8-16)14-19-10-12-20(13-11-19)18(22)9-6-15-4-2-1-3-5-15;/h1-6,9,16-17,21H,7-8,10-14H2;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARHBDYERWNNGP-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2558459.png)
![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2558461.png)
![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2558462.png)

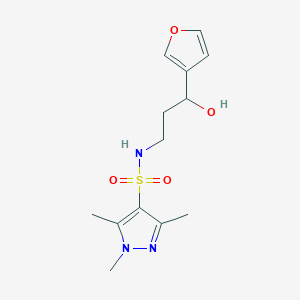
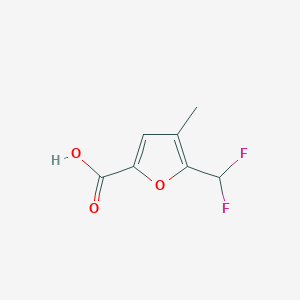
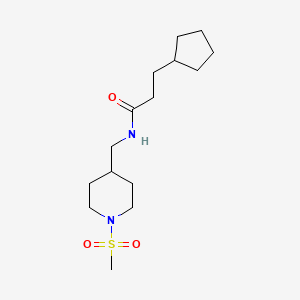
![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558471.png)
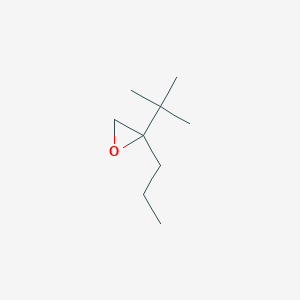
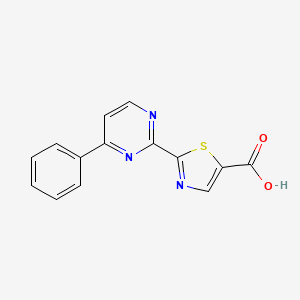
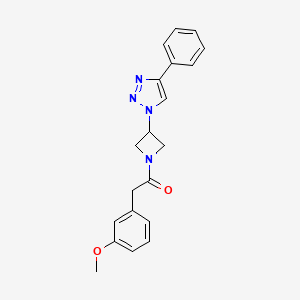
![(Z)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2558479.png)
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)
